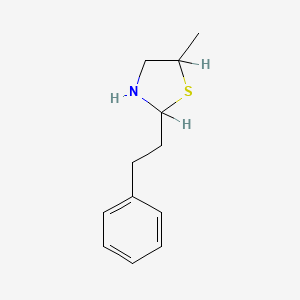

5-Methyl-2-phenethyl thiazolidine

Description

Structure

3D Structure

Properties

CAS No. |

116135-01-4 |

|---|---|

Molecular Formula |

C12H17NS |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

5-methyl-2-(2-phenylethyl)-1,3-thiazolidine |

InChI |

InChI=1S/C12H17NS/c1-10-9-13-12(14-10)8-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

ZLUYNMJGDRENNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(S1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Thiazolidine Synthesis

Mechanistic Pathways for Thiazolidine (B150603) Ring Cyclization

The formation of the thiazolidine ring is fundamentally a cyclization reaction. Several mechanistic pathways have been proposed, often dependent on the specific reactants and reaction conditions.

A common pathway involves the reaction of an aldehyde or ketone with a β-amino-thiol. In the context of 5-Methyl-2-phenethyl-thiazolidine synthesis, this would involve the reaction of 3-phenylpropanal (B7769412) with a cysteine-derived compound. The mechanism is believed to proceed through a condensation reaction. researchgate.net NMR studies have provided evidence for this, showing a deuterium (B1214612) exchange at the 2-position of the thiazolidine ring when the reaction is conducted in D₂O, which confirms the presence of an imine intermediate. researchgate.net

Two primary pathways are often considered for the cyclization step itself:

Pathway A: An initial interaction between an aldehyde and an amine forms an imine intermediate. Subsequently, the sulfur atom of a mercapto-acid attacks the carbon atom of the imine, which is often catalyzed. This is followed by an intramolecular cyclization to yield the thiazolidine derivative. nih.gov

Pathway B: Alternatively, an amide may first form from the aldehyde, a thioglycolic acid, and an amine. This is then followed by a cyclocondensation of the carbonyl group of the aldehyde with the sulfur and nitrogen components, also catalyzed, to produce the cyclic thiazolidine compound. nih.gov

The stability of the resulting thiazolidine-4-carboxylic acids, which are substituted at the 2-position, is dependent on the nature of the substituent. researchgate.net The reversibility of the ring formation is a key feature that has been utilized in the design of cysteine-delivering prodrugs. researchgate.net

In some cases, the reaction can proceed through different routes simultaneously. For instance, in the synthesis of thiazolidine-2-thiones, a stepwise mechanism involving C-S bond formation followed by proton transfer can occur, as well as a concerted mechanism where these two events happen at the same time. acs.org

Role of Imine Intermediates in Thiazolidine Formation Reactions

The formation of an imine intermediate is a critical and often rate-determining step in many thiazolidine synthesis reactions. researchgate.netnih.gov This intermediate is typically formed from the condensation of an aldehyde or ketone with a primary amine. nih.gov

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a carbinolamine. This is followed by the elimination of a water molecule to form the imine (a compound containing a carbon-nitrogen double bond).

The electrophilicity of the imine carbon is then crucial for the subsequent intramolecular cyclization. The thiol group of the β-amino-thiol attacks this electrophilic carbon, leading to the formation of the thiazolidine ring. nih.gov The formation of the imine intermediate has been confirmed through various studies, including deuterium exchange experiments. researchgate.net

The reactivity of the imine intermediate can be influenced by various factors, including the electronic nature of the substituents on the aldehyde and amine. For example, aryl aldehydes with electron-withdrawing groups have been found to react faster than those with electron-donating groups in certain thiazolidine syntheses. nih.gov

Catalytic Influences on Reaction Mechanisms and Product Formation

Catalysts play a pivotal role in directing the reaction mechanism and influencing the yield and selectivity of thiazolidine formation. Both acid and base catalysts are commonly employed.

Acid Catalysis: Brønsted and Lewis acids can activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine. nih.govrsc.org For instance, MCM-SO₃H, a Brønsted acid catalyst, has been shown to activate the carbonyl group of a cyclic ketone, facilitating the formation of an imine intermediate. rsc.org This intermediate is then further activated by the catalyst for the subsequent nucleophilic attack by the thiol group. rsc.org

Base Catalysis: Bases, such as primary and secondary amines, can facilitate the initial deprotonation of the acidic proton of a thiol group, enhancing its nucleophilicity for the attack on the carbonyl carbon. nih.gov In the synthesis of 5-(substituted benzylidene)-thiazolidinedione derivatives, a catalytic amount of piperidine (B6355638) was found to be optimal. nih.gov DABCO (1,4-diazabicyclo[2.2.2]octane) is another base catalyst used in the synthesis of thiazolidine-2-thiones. The proposed mechanism involves the nucleophilic attack of a propargylamine (B41283) on carbon disulfide, followed by proton abstraction by DABCO to form a dithiocarbamate (B8719985) anion, which then undergoes cyclization. acs.org

Metal Catalysis: Metal catalysts, such as copper, are also employed. In a one-pot synthesis of thiazolidin-2-imines, CuCl₂ catalyzes the initial formation of a propargylamine intermediate. nih.gov This intermediate then reacts with an isothiocyanate, and the subsequent intramolecular cyclization is also influenced by the copper catalyst. nih.gov Density functional theory calculations have suggested that the copper(I)-catalyzed reaction proceeds with a lower energy barrier for the S-cyclized product. acs.org

The choice of catalyst can significantly impact the reaction pathway and the final product distribution. For example, in the synthesis of thiazolidine-2-thiones from α-tertiary propargylamines, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) was found to be a more effective catalyst than DABCO for certain substrates. acs.org

Advanced Spectroscopic and Spectrometric Characterization Techniques for 5 Methyl 2 Phenethyl Thiazolidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationmcmaster.catandfonline.comnih.govcdnsciencepub.comjmchemsci.comresearchgate.netresearchgate.netipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including thiazolidine (B150603) derivatives. mcmaster.catandfonline.comnih.govcdnsciencepub.comjmchemsci.comresearchgate.netresearchgate.netipb.pt By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of 5-Methyl-2-phenethyl thiazolidine and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons in the thiazolidine ring, the phenethyl group, and the methyl group.

For instance, in a series of synthesized thiazolidinone derivatives, the chemical shifts (δ) for the N-H proton of the thiazolidine ring are typically observed as a singlet in the downfield region of the spectrum. nih.gov The protons of the CH2 group within the thiazolidine ring also present a distinct singlet. nih.gov Aromatic protons from the phenethyl group usually appear as multiplets in the range of δ 7-8 ppm. nih.gov The specific chemical shifts and coupling constants (J) provide valuable information about the connectivity and spatial relationship between adjacent protons.

Interactive Data Table: Representative ¹H NMR Data for Thiazolidinone Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Thiazolidinone Derivative | N-H | ~12.88 | s (singlet) |

| Thiazolidinone Derivative | -CH2- (ring) | ~4.34 | s (singlet) |

| Thiazolidinone Derivative | Aromatic-H | 7.43-7.72 | m (multiplet) |

| Thiazolidinone Derivative | N=CH | 8.02-8.20 | s (singlet) |

Data sourced from studies on various thiazolidinone derivatives. nih.govresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. libretexts.orglibretexts.org

In the analysis of thiazolidine derivatives, the carbonyl carbons of the thiazolidine-2,4-dione nucleus, for example, show characteristic signals at downfield chemical shifts, typically around δ 166-169 ppm. nih.govarabjchem.org The carbon of the -CH2- group attached to the thiazolidine ring appears at a more upfield position, around δ 50 ppm. nih.gov Aromatic carbons from the phenethyl group resonate in the δ 117-140 ppm range. nih.gov

Interactive Data Table: Representative ¹³C NMR Data for Thiazolidinone Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |

| Thiazolidinone Derivative | C=O (Amide) | ~166.32 |

| Thiazolidinone Derivative | C=O (Imide) | ~168.48 |

| Thiazolidinone Derivative | -CH2- (ring) | ~50.17 |

| Thiazolidinone Derivative | Aromatic-C | 117-140 |

| Thiazolidinone Derivative | N=CH | 147.4-151.6 |

Data compiled from research on various thiazolidinone derivatives. nih.govresearchgate.netarabjchem.org

The determination of the three-dimensional arrangement of atoms, or stereochemistry, is critical in understanding the biological activity of molecules. Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for this purpose. longdom.orgnih.gov

COSY experiments establish proton-proton coupling correlations, revealing which protons are connected through chemical bonds. longdom.org This is particularly useful in assigning the relative stereochemistry of diastereomers. longdom.org NOESY and ROESY, on the other hand, identify protons that are close to each other in space, regardless of whether they are directly bonded. longdom.org This information is crucial for confirming absolute stereochemistry and for studying the conformational dynamics of molecules in solution. longdom.orgnumberanalytics.com For instance, intramolecular hydrogen bonding in aldol (B89426) products of thiazolidine-4-ones has been used to assign stereochemistry based on syn and anti coupling constants in ¹H NMR. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govjmchemsci.comresearchgate.netarabjchem.orgnist.govnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate.

In the analysis of this compound and its derivatives, IR spectra typically show characteristic absorption bands for various functional groups. For example, the carbonyl (C=O) stretching vibrations in thiazolidinedione derivatives are observed in the range of 1650-1750 cm⁻¹. The N-H stretching vibration appears around 3623 cm⁻¹, while aromatic C-H stretching is seen near 3164 cm⁻¹. nih.gov The presence of a C-S bond can also be identified by its characteristic absorption.

Interactive Data Table: Characteristic IR Absorption Bands for Thiazolidine Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3623 |

| Aromatic C-H | Stretch | ~3164 |

| C=O (Amide/Imide) | Stretch | 1690-1756 |

| C=O (Ester) | Stretch | ~1765-1786 |

| C-S | Stretch | 600-700 |

Data gathered from studies on various thiazolidine derivatives. nih.govderpharmachemica.com

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysisnih.govjmchemsci.comscirp.orgtaylorandfrancis.comresearchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For thiazolidine derivatives, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. nih.gov The fragmentation pattern, which shows the m/z values of the fragments produced when the molecular ion breaks apart, can provide valuable structural information. taylorandfrancis.comresearchgate.netresearchgate.net For example, the fragmentation of some thiazolidinone derivatives shows a base peak corresponding to the antipyrine (B355649) ion, which is a characteristic fragment. scirp.org The elemental composition of fragment ions can be determined using high-resolution mass spectrometry (HRMS), further aiding in structure elucidation. taylorandfrancis.com

X-ray Crystallography for Solid-State Structural Analysismcmaster.cacdnsciencepub.comnih.goviucr.org

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact positions of atoms, bond lengths, and bond angles.

This technique has been employed to study the crystal structures of various thiazolidine derivatives. mcmaster.canih.goviucr.org For example, X-ray analysis has revealed that the thiazolidine ring can adopt different conformations, such as twist or envelope conformations. nih.goviucr.org It can also provide detailed information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. mcmaster.caiucr.org In some cases, X-ray crystallography has shown the co-existence of different forms, such as the acid and zwitterionic forms, within the same crystal. mcmaster.ca

Hyphenated Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which combine a separation method with a spectroscopic or spectrometric detection method, are powerful tools for the unambiguous identification and quantification of chemical compounds in complex mixtures. For the structural elucidation of this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. These techniques provide detailed information on the molecular weight and fragmentation patterns, which are crucial for confirming the identity and purity of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule.

For thiazolidine derivatives, electron impact (EI) ionization is commonly employed. The fragmentation patterns observed in the mass spectrum are critical for structural confirmation. Common fragmentation pathways for thiazolidines include:

Cleavage of the substituent at the C-2 position: This is often a dominant fragmentation pathway, providing information about the nature of the group attached to this position. researchgate.net

Ring cleavage: Cleavage of the thiazolidine ring at the 1,4- and 2,5-positions, with or without proton rearrangement, also yields characteristic fragment ions. researchgate.net

Table 1: Illustrative GC-MS Data for a Representative Thiazolidine Derivative (2-Methylthiazolidine)

| Parameter | Value | Reference |

| Compound | 2-Methylthiazolidine (B1581955) | nih.govnist.gov |

| Molecular Formula | C₄H₉NS | nih.govnist.gov |

| Molecular Weight | 103.19 g/mol | nih.gov |

| Ionization Mode | Electron Impact (EI) | researchgate.net |

| Key m/z values | 103 (M⁺), 56, 44 | nih.gov |

| Interpretation | M⁺: Molecular IonFragmentation consistent with thiazolidine ring cleavage and loss of substituents. | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. The separation is achieved by liquid chromatography, and detection is performed by a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of polar molecules like many thiazolidine derivatives. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and structural elucidation capabilities by allowing for the fragmentation of selected precursor ions.

The application of LC-MS/MS is well-documented for various thiazolidinedione derivatives, which share the core thiazolidine ring structure. rti.orgrsc.orgresearchgate.netnih.govnih.gov In these analyses, the protonated molecule [M+H]⁺ is typically observed, and collision-induced dissociation (CID) is used to generate characteristic product ions. The specific fragmentation patterns are dependent on the substituents on the thiazolidine ring.

For a compound like this compound, LC-MS analysis would be expected to show a prominent protonated molecular ion. Subsequent MS/MS analysis would likely involve cleavage of the phenethyl group and fragmentation of the thiazolidine ring, providing definitive structural information.

Table 2: Representative LC-MS/MS Parameters for the Analysis of a Thiazolidinedione Derivative (Pioglitazone)

| Parameter | Value | Reference |

| Compound | Pioglitazone (B448) | rsc.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | rsc.org |

| Precursor Ion (m/z) | 357.0 | nih.gov |

| Product Ions (m/z) | 134.0 | nih.gov |

| Chromatographic Column | C18 | rsc.orgnih.gov |

| Mobile Phase | Acetonitrile (B52724)/Ammonium Formate Buffer | rti.org |

| Interpretation | The transition from the precursor ion to the product ion is highly specific and used for quantification and confirmation. | rsc.orgnih.gov |

The comprehensive characterization of this compound and its derivatives relies heavily on the synergistic information provided by these hyphenated techniques. GC-MS is ideal for analyzing the parent compound if it is sufficiently volatile, while LC-MS and LC-MS/MS are invaluable for a broader range of derivatives and for providing detailed structural information through controlled fragmentation.

Computational Chemistry and Molecular Modeling Studies of 5 Methyl 2 Phenethyl Thiazolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational in computational chemistry, offering a lens into the electronic nature of molecules. These methods are used to determine optimized geometry, electronic distribution, and reactivity parameters, providing a theoretical basis for a compound's chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, balancing accuracy with computational efficiency for studying molecular systems. nih.gov DFT is employed to calculate the electronic structure, providing a full optimization of the molecule's geometry. elsevierpure.com In studies involving the broader class of thiazolidine (B150603) derivatives, DFT methods, often using specific basis sets such as B3LYP/6-31+G(d,p), are applied to investigate the stability and reactivity of these compounds. elsevierpure.commdpi.com Such calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape and conformational possibilities. This structural information is paramount for understanding how 5-Methyl-2-phenethyl thiazolidine might fit into the active site of a protein.

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com For this compound, analyzing this gap helps predict its stability and potential to engage in charge-transfer interactions with biological receptors.

Below is an illustrative table of FMO properties, demonstrating typical values seen in related heterocyclic compounds.

| Property | Energy (eV) | Implication for this compound |

| HOMO Energy | -6.5 | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |

| LUMO Energy | -1.2 | Represents the energy of the lowest available orbital for an incoming electron, indicating electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A relatively large gap suggests high molecular stability and lower reactivity, a common trait for potential drug candidates. |

Note: The values in this table are representative examples for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule. aimspress.com An MEP map illustrates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov Typically, MEP maps use a color spectrum where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential), with intermediate potentials shown in green and yellow. nih.gov

For this compound, an MEP analysis would likely identify negative potential concentrated around the heteroatoms—the nitrogen and sulfur atoms of the thiazolidine ring—due to their lone pairs of electrons. These sites would be the primary locations for electrophilic attack or hydrogen bonding with receptor sites. Conversely, positive potential would be expected around the hydrogen atoms. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are critical for the binding of a ligand to a protein. elsevierpure.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations often focus on a static, optimized structure, molecules in biological systems are dynamic. Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of molecular systems, offering insights into conformational flexibility and the stability of ligand-protein complexes. plos.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules over time, showing how the compound moves, flexes, and interacts with its environment, typically solvated in water to mimic physiological conditions. farmaciajournal.com

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional shapes it can adopt. When docked into a target protein, an MD simulation can assess the stability of the binding pose. Key parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein, and Root Mean Square Fluctuation (RMSF) of protein residues are monitored to see if the ligand remains stably bound in the active site or if the complex is unstable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. These models are built using molecular descriptors, which are numerical values that characterize properties of the molecule such as its steric, electronic, or hydrophobic features.

For a class of compounds like thiazolidines, QSAR studies have been used to identify the key structural requirements for inhibiting specific enzymes. mdpi.comnih.gov A robust QSAR model, often developed using Multiple Linear Regression (MLR), can guide the design of more potent analogs of this compound by suggesting which structural modifications are likely to enhance its biological effect. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. mdpi.com It is a vital tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. elsevierpure.com Using software like AutoDock, researchers can model the interaction between this compound and a potential biological target. nih.govturkjps.org

The output of a docking simulation includes a predicted binding pose and a scoring function that estimates the binding affinity (often as binding energy in kcal/mol). Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding pocket. For related thiazolidine derivatives, docking studies have been crucial in explaining their activity against targets like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and cyclooxygenase (COX) enzymes. nih.govturkjps.orgsemanticscholar.org

The following interactive table presents a hypothetical molecular docking result for this compound with PPARγ, a common target for the thiazolidinedione class.

| Parameter | Value / Description | Significance |

| Protein Target | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | A key regulator of glucose and lipid metabolism; a known target for thiazolidinedione drugs. semanticscholar.org |

| Binding Energy | -8.5 kcal/mol | A lower binding energy suggests a stronger, more stable interaction between the ligand and the protein. |

| Hydrogen Bonds | 2 | Strong, directional interactions that are critical for binding specificity and affinity. |

| Interacting Residues | HIS323, TYR473 (H-Bonds); ILE281, CYS285, LEU330 (Hydrophobic) | Identifies the specific amino acids in the active site that form key contacts with the ligand, defining its orientation and stability. |

Note: The data in this table is a representative example based on typical findings for thiazolidine derivatives and is for illustrative purposes.

Therefore, it is not possible to generate the requested article section with the required scientifically accurate data and research findings for "this compound."

Analytical Methodologies for the Characterization and Quantification of Thiazolidine Derivatives in Research Settings

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For thiazolidine (B150603) derivatives, both gas and liquid chromatography are extensively used, often coupled with various detectors for identification and quantification. researchgate.netnih.gov The choice between these techniques depends on the volatility, thermal stability, and polarity of the specific derivative, such as 5-Methyl-2-phenethyl thiazolidine.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. While many thiazolidine derivatives can be analyzed directly, others may require derivatization to increase their volatility and improve chromatographic behavior. nih.govajevonline.org

A common application involves the derivatization of aldehydes with cysteamine (B1669678) to form stable thiazolidine derivatives, which are then analyzed by GC. ajevonline.org This approach has been successfully used for the selective and sensitive determination of aliphatic aldehydes in food and beverage samples. nih.govajevonline.org The use of specific detectors, such as a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), enhances selectivity for nitrogen- and sulfur-containing thiazolidine rings. nih.govajevonline.orgoup.com

For structural elucidation and confirmation, GC is frequently coupled with mass spectrometry (GC-MS). This powerful combination allows for the separation of compounds by GC followed by their identification based on their mass spectra. For instance, a method involving the reaction of monosaccharides with cysteamine to form thiazolidine peracetate (TPA) derivatives, followed by GC-MS analysis, has been developed to assign the stereochemistry of the parent sugars. acs.orgnih.gov This highlights the versatility of GC-MS in analyzing complex structural features of thiazolidine derivatives.

Table 1: Examples of Gas Chromatography (GC) Methods for Thiazolidine Derivatives

| Analyte Type | Derivatization Agent | GC Column | Detector | Matrix | Reference |

|---|---|---|---|---|---|

| Aliphatic Aldehydes | Cysteamine | Fused Silica (B1680970) Capillary | Flame Photometric Detector (FPD) | Foods | nih.gov |

| Short-chain Aldehydes (C1-C9) | Cysteamine | Fused Silica Capillary | Nitrogen-Phosphorus Detector (NPD) | Alcoholic Beverages | ajevonline.org |

| Monosaccharides | Cysteamine (followed by peracetylation) | Not Specified | Electron Impact Mass Spectrometry (EI-MS) | Hydrolyzed Polysaccharides | acs.orgnih.gov |

| Formaldehyde | Cysteamine | Fused Silica Capillary | Nitrogen-Phosphorus Detector (NPD) | Coffee | oup.com |

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for thiazolidine derivatives, owing to its versatility in handling a broad range of compounds with varying polarities and molecular weights. researchgate.netnih.gov Reversed-phase (RP) HPLC is the most common mode, typically employing C18 or similar stationary phases. chemicalpapers.comsav.sknih.gov

Numerous HPLC methods have been developed for the analysis of thiazolidinediones, a class of compounds with a thiazolidine-2,4-dione core. researchgate.netnih.gov These methods are used for quality control of pharmaceutical formulations and for studying drug stability. nih.govnih.gov The separation is typically achieved using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chemicalpapers.comnih.govjocpr.com

For the analysis of thiazolidine derivatives in complex biological matrices such as human serum or plasma, HPLC methods often incorporate a sample preparation step like solid-phase extraction (SPE) to remove interferences. chemicalpapers.comsav.sk For instance, a method for analyzing thiazolidine-4-carboxylic acids in human serum utilized SPE with a C18 column prior to RP-HPLC analysis. chemicalpapers.comsav.sk

Furthermore, chiral HPLC methods have been developed to separate enantiomers of thiazolidine derivatives. researchgate.netakjournals.com This is crucial as different enantiomers of a compound can exhibit distinct biological activities. These separations are achieved using chiral stationary phases (CSPs), with the method often involving pre-column derivatization to enhance resolution and detectability. researchgate.netakjournals.com

Table 2: Selected High-Performance Liquid Chromatography (HPLC) Methods for Thiazolidine Derivatives

| Analyte(s) | Column | Mobile Phase | Detection | Matrix | Reference |

|---|---|---|---|---|---|

| Thiazolidine-4-carboxylic acids | SEPARON SGX C18 | Methanol-water (55:45) with acetic acid | UV (258 nm) | Human Serum | chemicalpapers.comsav.sk |

| Pioglitazone (B448), Rosiglitazone (B1679542), Glipizide | LiChrospher RP18 | Acetonitrile in phosphate (B84403) buffer (pH 4.3) (40:60, v/v) | UV (225 nm or 245 nm) | Pharmaceuticals | nih.gov |

| Enantiomers of Thiazolidine-2-carboxylic acid | Chiralcel OD-H | n-hexane-isopropanol (85:15, v/v) | UV (254 nm) & Optical Rotation (OR) | Bulk Samples | researchgate.netakjournals.com |

| Troglitazone (B1681588) | YMC ODS-A | 50 mM NaH2PO4 (pH 4.0):acetonitrile:methanol (35:50:15, v/v/v) | UV (225 nm) | Tablets | nih.gov |

| Thiazolidine | Phenomenex Luna C18 | Methanol-water (20:80, v/v) with phosphate buffer (pH 6.68) | UV (216 nm) & Electrochemical | Standard Solutions | mdpi.com |

Spectrometric Procedures for Detection and Quantification

Spectrometric techniques are indispensable for both the detection and structural confirmation of thiazolidine derivatives following chromatographic separation. Ultraviolet-Visible (UV-Vis) spectrophotometry and mass spectrometry (MS) are the most common spectrometric methods used in this context. researchgate.netnih.gov

UV-Vis detection is widely coupled with HPLC for the routine quantification of thiazolidine derivatives that contain a chromophore. nih.govjocpr.com The selection of the detection wavelength is critical for achieving optimal sensitivity and is based on the UV spectrum of the analyte. nih.gov For example, pioglitazone is detected at 269 nm, while different wavelengths are used for mixtures of thiazolidinediones and other drugs. nih.govjocpr.com

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers superior sensitivity and selectivity. acs.orgnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity, making it the gold standard for quantifying low levels of analytes in complex biological matrices. nih.govnih.gov An LC-MS/MS method has been developed for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) in human plasma, demonstrating high sensitivity with a limit of quantification of 0.25 µmol/L. nih.gov

Electrochemical detection (ECD) coupled with HPLC presents another highly sensitive option for electroactive thiazolidine compounds. A flow-through chronoamperometric sensor based on a gold electrode has been developed for thiazolidine, showing a very low limit of quantification of 1 ng. mdpi.com

Table 3: Spectrometric and Other Detection Methods for Thiazolidine Derivatives

| Technique | Coupled With | Application | Key Features | Reference |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | HPLC | Quantification of thiazolidinediones | Robust, widely available, suitable for chromophoric compounds | researchgate.netnih.govnih.govjocpr.com |

| Mass Spectrometry (MS) | GC, HPLC | Identification and quantification | High sensitivity and selectivity, structural information | acs.orgacs.orgnih.gov |

| Tandem Mass Spectrometry (MS/MS) | HPLC | Trace analysis in biological fluids | Excellent specificity, reduces matrix effects | nih.gov |

| Electrochemical Detection (ECD) | HPLC | Quantification of electroactive thiazolidine | Extremely high sensitivity for suitable compounds | mdpi.com |

| Fluorescence Detection | HPLC | Analysis of derivatized thiazolidines | High sensitivity for fluorescent compounds/derivatives | tandfonline.com |

Method Development and Validation in Chemical Research

The development and validation of analytical methods are critical to ensure that the results generated are reliable, reproducible, and accurate. For a specific compound like this compound, a new method would need to be established and rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govjocpr.com

The process of method development for an HPLC assay typically involves:

Column Selection: Choosing an appropriate stationary phase (e.g., C18, C8, Phenyl-Hexyl) and column dimensions. nih.govnih.gov

Mobile Phase Optimization: Adjusting the composition and pH of the mobile phase (e.g., buffer type, organic solvent ratio) to achieve optimal separation with good peak shape and reasonable retention time. nih.govsid.ir

Detector Wavelength Selection: Scanning the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax) for the best sensitivity. jocpr.com

Sample Preparation: Developing a procedure to efficiently extract the analyte from its matrix and remove interfering substances. chemicalpapers.comnih.gov

Once developed, the method must be validated to demonstrate its suitability for the intended purpose. nih.govjocpr.com Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govjocpr.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. akjournals.comsid.ir

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. akjournals.comsid.ir

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. jocpr.comakjournals.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. akjournals.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.commdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage. nih.govakjournals.com

The validation of methods for thiazolidinedione drugs like pioglitazone and troglitazone has been extensively reported, providing a clear framework for validating a new method for this compound. nih.govnih.govjocpr.com

Future Directions and Research Opportunities in 5 Methyl 2 Phenethyl Thiazolidine Chemistry

Advancements in Synthetic Route Design for Complex Derivatives

The synthesis of thiazolidine (B150603) derivatives has traditionally involved the reaction of an amine, a carbonyl compound, and a mercapto acid. jetir.org Modern synthetic chemistry, however, is moving towards more efficient and environmentally benign methodologies. Future synthetic efforts for creating complex derivatives of 5-Methyl-2-phenethyl thiazolidine could capitalize on these advancements.

One promising avenue is the use of multi-component reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. rsc.org The development of one-pot syntheses for novel spiro-thiazolidines, for example, showcases the potential of MCRs in creating diverse and structurally complex derivatives. rsc.org

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of environmentally friendly solvents, catalysts, and energy sources. For instance, microwave-assisted synthesis has been shown to be a rapid and efficient method for producing thiazolidine derivatives, often with higher yields and shorter reaction times compared to conventional heating. rsc.orgresearchgate.net The use of deep eutectic solvents, which can act as both the solvent and catalyst, is another innovative and sustainable approach that could be adapted for the synthesis of this compound analogs. researchgate.net

Future research could focus on developing stereoselective synthetic routes to control the chirality of the 5-methyl group and any other stereocenters introduced into the molecule. The use of chiral auxiliaries or asymmetric catalysis will be instrumental in this regard, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for optimizing pharmacological activity and reducing off-target effects. researchgate.net

Integration of Advanced Computational Approaches for Predictive Biology

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict the biological activity and pharmacokinetic properties of compounds before they are synthesized. elsevierpure.com For this compound, the integration of advanced computational approaches will be crucial for accelerating the discovery of new derivatives with enhanced biological profiles.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound and its virtual derivatives with various biological targets. nih.govplos.org This can help in prioritizing which compounds to synthesize and test, saving time and resources. For example, docking studies have been used to identify potential molecular targets for other thiazolidinone derivatives, such as cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptors (PPARs). nih.govturkjps.org

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. elsevierpure.com This information can be used to understand its chemical behavior and to design derivatives with improved stability and reactivity.

Prediction of Activity Spectra for Substances (PASS) is another computational tool that can predict the likely biological activities of a compound based on its structure. nih.gov Applying PASS to a virtual library of this compound derivatives could help in identifying novel therapeutic applications for this class of compounds.

The following table illustrates the types of computational tools that can be applied to the study of this compound and its derivatives:

| Computational Tool | Application in Drug Discovery | Potential for this compound |

| Molecular Docking | Predicts binding affinity and mode of interaction with biological targets. | Identification of potential molecular targets and optimization of binding interactions. |

| Density Functional Theory (DFT) | Calculates electronic structure, reactivity, and spectroscopic properties. | Understanding of chemical stability, reactivity, and design of derivatives with improved properties. |

| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities based on chemical structure. | Discovery of novel therapeutic applications and off-target effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. | Guiding the design of more potent and selective derivatives. |

Exploration of Novel Molecular Targets and Mechanistic Pathways

While the molecular targets of many thiazolidinone derivatives have been identified, the specific targets and mechanistic pathways of this compound remain to be elucidated. nih.gov A significant future research direction will be the identification and validation of its biological targets to understand its mechanism of action.

Based on the known activities of related compounds, potential targets for this compound could include:

Peroxisome Proliferator-Activated Receptors (PPARs): Thiazolidinediones are well-known agonists of PPARγ, a key regulator of glucose and lipid metabolism. turkjps.orgnih.gov Investigating the interaction of this compound with PPARγ could reveal its potential as an antidiabetic agent.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Some thiazolidinone derivatives have shown inhibitory activity against COX and LOX enzymes, which are involved in inflammation. nih.govturkjps.org Exploring the effect of this compound on these enzymes could uncover its anti-inflammatory potential.

Protein Tyrosine Phosphatases (PTPs): SHP-2, a non-receptor protein tyrosine phosphatase, has been identified as a target for some 4-thiazolidinone (B1220212) derivatives. drugbank.com This opens up the possibility that this compound could modulate signaling pathways controlled by phosphatases.

DNA Repair Enzymes: Recent research has shown that HMCES, a protein involved in DNA repair, can form a thiazolidine crosslink with DNA. nih.gov This suggests that thiazolidine derivatives could potentially interact with DNA and DNA-associated proteins, a novel area of investigation for this class of compounds.

Future research should employ a combination of in vitro and in vivo studies, including enzyme assays, cell-based assays, and animal models, to identify the molecular targets of this compound and to elucidate its downstream signaling pathways.

Development of Structure-Activity Relationship (SAR) Models for Tailored Biological Profiles

A systematic exploration of the structure-activity relationships (SAR) of this compound will be essential for designing derivatives with tailored biological profiles. nih.gov This involves synthesizing a library of analogs with modifications at various positions of the molecule and evaluating their biological activity.

Key structural features to explore in SAR studies of this compound would include:

The 5-methyl group: Investigating the effect of varying the size and stereochemistry of the substituent at the 5-position.

The 2-phenethyl group: Modifying the length of the alkyl chain and the substitution pattern on the phenyl ring.

The thiazolidine ring: Introducing substituents at the nitrogen atom or modifying the core heterocyclic structure.

The following table outlines a hypothetical SAR study for this compound, based on common strategies for related compounds:

| Position of Modification | Type of Modification | Rationale |

| 5-position | Varying alkyl chain length (e.g., ethyl, propyl) | To probe the size of the binding pocket. |

| 5-position | Introducing functional groups (e.g., hydroxyl, carboxyl) | To introduce new hydrogen bonding interactions. |

| 2-position (phenethyl group) | Substitution on the phenyl ring (e.g., chloro, methoxy) | To modulate electronic properties and lipophilicity. |

| 2-position (phenethyl group) | Replacement of the phenyl ring with other aromatic or heterocyclic rings | To explore different binding interactions. |

| 3-position (Nitrogen) | Acylation or alkylation | To modify the physicochemical properties and explore new interactions. |

By systematically exploring these modifications, it will be possible to develop robust SAR models that can guide the rational design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Innovation in Analytical Techniques for Enhanced Characterization

A thorough characterization of this compound and its future derivatives will require the application of a suite of advanced analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural elucidation, more sophisticated techniques can provide deeper insights into the properties and behavior of these compounds. mdpi.comresearchgate.netresearchgate.net

Advanced NMR techniques , such as 2D NMR (COSY, HSQC, HMBC), will be essential for unambiguously assigning the structure of complex derivatives. mdpi.com Chiral chromatography and NMR with chiral solvating agents will be crucial for separating and characterizing enantiomers. researchgate.net

High-resolution mass spectrometry (HRMS) will provide accurate mass measurements, confirming the elemental composition of new compounds. researchgate.net Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these molecules, which can aid in their identification and characterization.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in the solid state. erciyes.edu.tr Obtaining the crystal structure of this compound or its derivatives can provide valuable information about its conformation and intermolecular interactions, which can be used to validate and refine computational models.

For studying the interaction of these compounds with biological macromolecules, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics.

The following table summarizes some of the key analytical techniques and their applications in the study of this compound:

| Analytical Technique | Application |

| 2D NMR Spectroscopy | Unambiguous structural elucidation of complex derivatives. |

| Chiral Chromatography | Separation and purification of enantiomers. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of elemental composition. |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. |

| Surface Plasmon Resonance (SPR) | Quantitative analysis of binding kinetics and affinity to biological targets. |

| Isothermal Titration Calorimetry (ITC) | Measurement of the thermodynamics of binding interactions. |

By embracing these future directions and research opportunities, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., phenethyl group protons at δ 2.8–3.2 ppm and thiazolidine ring carbons at δ 170–180 ppm) .

- Elemental analysis : Validates molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH stretches at ~3200 cm⁻¹ .

Q. Advanced Research Focus

- Molecular docking : Predict binding affinity to target proteins (e.g., antimicrobial enzymes). For example, thiazole-triazole hybrids show stable docking poses in acetylcholinesterase active sites .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity. Pyrazine-containing analogs exhibit improved charge transfer, enhancing membrane penetration .

What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?

Q. Advanced Research Focus

- Agar dilution : Test minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans. Thiazole-pyrazine hybrids show MICs ≤16 µg/mL .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours to differentiate static vs. cidal activity.

How do structural modifications (e.g., arylidene substitution) alter the stability of this compound derivatives?

Q. Advanced Research Focus

- Electron-withdrawing groups : Nitro or chloro substituents on the phenethyl ring increase oxidative stability but reduce solubility.

- Steric effects : Bulky substituents (e.g., 4-methylphenyl) hinder π-π stacking, as shown in XRD studies of related thiazolidinediones .

What safety protocols are recommended for handling this compound derivatives in laboratory settings?

Q. Basic Research Focus

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure.

- Waste disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal, per OECD guidelines .

How can researchers address discrepancies in biological activity data across studies of thiazolidine analogs?

Q. Advanced Research Focus

- Assay standardization : Use CLSI-recommended media (e.g., Mueller-Hinton agar) for MIC comparisons.

- Metabolite profiling : LC-MS identifies degradation products that may confound activity readings .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- Data extrapolated from structurally analogous systems due to limited direct evidence on this compound.

- Methodological rigor emphasized to align with academic research standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.